Allenyltributyltin(IV)

Descripción general

Descripción

Allenyltributyltin (IV), also known as ATBT, is an organotin compound with the chemical formula C18H36Sn. It is an organometallic compound consisting of a tin atom covalently bonded to three allyl groups. ATBT is widely used in industrial processes, including as a catalyst in the production of polyurethane foams and as a biocide in antifouling paints. It is also used in the synthesis of pharmaceuticals and other compounds. ATBT is a persistent and bioaccumulative compound that has been identified as a potential environmental hazard.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Allenyltributyltin(IV) has been utilized in various stereoselective synthesis processes. For instance, it has been used in the stereoselective propargylation of glycals via a Ferrier type reaction. This process results in the introduction of an unsubstituted propargyl group to various glycals, with the stereoselectivity being influenced by the conformational preference of glycals and the steric control of rigid bicyclic systems (Drew, Wall, & Kim, 2012). Additionally, allenyltributyltin(IV) has been employed in palladium-catalyzed dearomatization reactions for the synthesis of propargylic and allenic carbocycles, providing a new and efficient method for the creation of these compounds (Peng et al., 2010).

Interaction with Microorganisms

The interaction of organotin compounds, including allenyltributyltin(IV), with microorganisms is crucial in understanding the environmental impact of these substances. Studies have shown that different organotins, such as tributyltin (TBT) and Sn(IV), interact with yeast cells like Candida maltosa through varying mechanisms, highlighting the differences in uptake and toxicity between these compounds (White & Tobin, 2004).

Cytotoxicity and Antimicrobial Activities

Organotin(IV) compounds have demonstrated significant cytotoxicity against various human tumor cell lines, suggesting their potential in cancer therapy. For instance, certain tributyltin(IV) complexes have shown notable cytotoxic activity, comparable or superior to traditional chemotherapeutic agents (Basu Baul et al., 2010). Additionally, organotin(IV) compounds have been evaluated for their efficacy against decay fungi, indicating their potential as protective agents in wood preservation (Rahman et al., 2013). The antibacterial activity of organotin(IV) compounds has also been investigated, demonstrating their potential as antibacterial agents (Hadi et al., 2021).

Environmental Impact

The environmental impact of organotin compounds, including those containing allenyltributyltin(IV), is an area of ongoing research. These compounds have been studied for their effects on soil processes such as nitrification and ammonification, revealing that they can influence these important ecological functions at varying concentrations (Kuthubutheen, Wickneswari, & Das, 1989).

Safety and Hazards

Mecanismo De Acción

Target of Action

Allenyltributyltin(IV) is a chemical compound used in proteomics research

Mode of Action

It is known to facilitate the addition of an unsubstituted propargyl group to glycals through a ferrier type reaction. This reaction is a nucleophilic substitution reaction involving alcohols and unsaturated compounds.

Análisis Bioquímico

Biochemical Properties

Allenyltributyltin(IV) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Allenyltributyltin(IV) is with chiral Lewis acids, which catalyze the allylation of aldehydes, leading to the formation of homoallylic alcohols . Additionally, Allenyltributyltin(IV) undergoes coupling reactions with iodoquinones and allyl acetates, facilitated by tetrakis(triphenylphosphine)palladium(0) catalysts . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

Allenyltributyltin(IV) exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the polarization of axon terminals in cortical pyramidal neurons, making them more susceptible to polarization than somas . This modulation of synaptic efficacy can impact neuronal excitability and overall cellular function. Furthermore, Allenyltributyltin(IV) has been associated with changes in gene expression, particularly in pathways related to cellular stress responses and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of Allenyltributyltin(IV) involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Allenyltributyltin(IV) can act as an allylation reagent for aldehydes, catalyzed by chiral Lewis acids and ytterbium(III) trifluoromethanesulfonate . This reaction leads to the formation of homoallylic alcohols, which are important intermediates in various biochemical pathways. Additionally, the compound’s interaction with tetrakis(triphenylphosphine)palladium(0) catalysts facilitates coupling reactions with iodoquinones and allyl acetates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allenyltributyltin(IV) can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, Allenyltributyltin(IV) may undergo degradation, leading to the formation of by-products that can affect its biochemical activity. Long-term studies have shown that prolonged exposure to Allenyltributyltin(IV) can result in changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Allenyltributyltin(IV) vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, Allenyltributyltin(IV) has been associated with toxic and adverse effects, including cellular toxicity, disruption of metabolic processes, and alterations in gene expression . These findings highlight the importance of dosage optimization in experimental studies involving Allenyltributyltin(IV).

Metabolic Pathways

Allenyltributyltin(IV) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s allylation reactions, catalyzed by chiral Lewis acids and ytterbium(III) trifluoromethanesulfonate, play a crucial role in the formation of homoallylic alcohols . These intermediates are further metabolized through enzymatic processes, contributing to the overall metabolic flux. Additionally, Allenyltributyltin(IV) can influence metabolite levels by modulating enzyme activity and gene expression related to metabolic pathways .

Transport and Distribution

The transport and distribution of Allenyltributyltin(IV) within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms. Studies have shown that Allenyltributyltin(IV) can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and organelles . These transport processes are essential for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

Allenyltributyltin(IV) exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, Allenyltributyltin(IV) may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it interacts with enzymes and proteins involved in biochemical reactions . This subcellular localization is crucial for the compound’s role in modulating cellular processes and metabolic pathways.

Propiedades

InChI |

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHMAFPUBBWUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

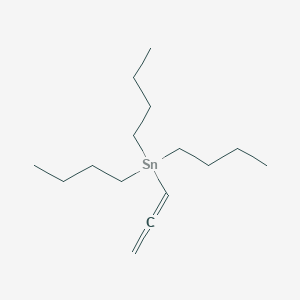

CCCC[Sn](CCCC)(CCCC)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369317 | |

| Record name | Allenyltributyltin(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53915-69-8 | |

| Record name | Tributyl-1,2-propadien-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53915-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allenyltributyltin(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl-1,2-propadien-1-yl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Allenyltributyltin(IV) in the reaction with glycals, and what is the stereochemical outcome?

A1: Allenyltributyltin(IV) acts as a nucleophilic propargylating reagent in its reaction with glycals. [, ] This reaction proceeds through a Ferrier-type mechanism, involving the activation of the glycal by a Lewis acid. The allenyltributyltin(IV) then attacks the activated glycal, leading to the formation of a new carbon-carbon bond and the introduction of a propargyl group. Importantly, this reaction exhibits high stereoselectivity, favoring the formation of α-propargylated glycals. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)